molecular formula C11H18O8S B13681017 Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide

Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide

Cat. No.: B13681017
M. Wt: 310.32 g/mol
InChI Key: UYMLTUZYEYHYHO-UHFFFAOYSA-N
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Description

Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide is a complex organic compound with a unique structure It contains multiple functional groups, including a dioxathiolane ring, a dioxolane ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide typically involves multiple steps. One common method includes the formation of the dioxathiolane ring through a cyclization reaction, followed by the introduction of the dioxolane ring and the ester group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the integrity of the compound’s complex structure.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or dioxolane groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique functional groups. The pathways involved can vary depending on the specific application, but often involve the modulation of biochemical processes through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate: A similar compound without the 2,2-dioxide group.

    Methyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide: A methyl ester analog.

Uniqueness

The presence of the 2,2-dioxide group in Ethyl (4S,5R)-5-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.

Properties

Molecular Formula

C11H18O8S

Molecular Weight

310.32 g/mol

IUPAC Name

ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate

InChI

InChI=1S/C11H18O8S/c1-5-15-9(12)11(4)8(18-20(13,14)19-11)7-6-16-10(2,3)17-7/h7-8H,5-6H2,1-4H3

InChI Key

UYMLTUZYEYHYHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(OS(=O)(=O)O1)C2COC(O2)(C)C)C

Origin of Product

United States

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